molecular formula C25H22N2O4 B2721302 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide CAS No. 2034564-41-3

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide

Cat. No.: B2721302
CAS No.: 2034564-41-3
M. Wt: 414.461
InChI Key: UNQWRELKJLGAPP-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a 2,4-dioxo-1,3-oxazolidinyl moiety linked to a phenylethyl group and a 2,2-diphenylacetamide backbone. This compound integrates structural motifs associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The 2,4-dioxo-oxazolidinone ring is a critical pharmacophore, often linked to enhanced metabolic stability and target binding, while the diphenylacetamide group is a common scaffold in bioactive molecules like loperamide and darifenacin .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c28-22-17-31-25(30)27(22)16-21(18-10-4-1-5-11-18)26-24(29)23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQWRELKJLGAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino acids or their derivatives under specific conditions. The phenylethyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the diphenylacetamide moiety via an amide coupling reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to a more reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced oxazolidinone derivatives, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenylethyl and diphenylacetamide groups can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Comparison with Anti-Inflammatory Diphenylacetamide Derivatives

  • L2 (N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide): L2, identified in anti-inflammatory studies, inhibits COX-2 with ligand efficiency comparable to diclofenac and ibuprofen . Unlike the target compound, L2 features morpholine and diethylamino substituents, which may enhance solubility and modulate pharmacokinetics.
Parameter Target Compound L2
Core Structure 2,4-Dioxo-oxazolidinyl + diphenylacetamide Diphenylacetamide + morpholine/diethylamino
COX-2 Inhibition (Predicted) Moderate (based on structural analogs) High (comparable to diclofenac)
Solubility Lower (due to lipophilic phenylethyl group) Higher (polar morpholine group)

Comparison with Antimicrobial Diphenylacetamide Derivatives

  • 2,2-Diphenylacetamide (I): The parent compound 2,2-diphenylacetamide is a precursor to antimicrobial agents like loperamide. Its crystal structure reveals a dihedral angle of ~85° between phenyl rings, creating a rigid conformation that may hinder bacterial target binding .
Parameter Target Compound 2,2-Diphenylacetamide (I)
Structural Rigidity Moderate (flexible oxazolidinone ring) High (planar diphenylacetamide)
Antimicrobial Potential Broad-spectrum (predicted) Narrow (limited to antimycobacterial use)
Hydrogen Bonding Capacity High (N–H and carbonyl groups) Low (only amide group)

Comparison with Thiazole- and Quinazoline-Based Acetamides

  • N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives: Patent-excluded compounds like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide demonstrate the impact of heterocyclic substituents on activity . Benzothiazole derivatives often exhibit enhanced metabolic stability but reduced solubility compared to the target compound’s oxazolidinone group .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Chlorinated phenyl rings in this analog improve antibacterial activity but introduce hepatotoxicity risks . The target compound’s unsubstituted phenyl groups may reduce toxicity while retaining efficacy through oxazolidinone-mediated enzyme inhibition .

Pharmacological and ADMET Considerations

  • Anti-inflammatory Activity: Potential COX-2 inhibition via diphenylacetamide-mediated interactions, though less potent than L2 .
  • Metabolic Stability: The oxazolidinone ring may reduce CYP450-mediated metabolism compared to morpholine-containing analogs .
  • Toxicity : Absence of halogen substituents (cf. ) could lower hepatotoxicity risks .

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazolidinone ring and diphenylacetamide moieties. Its chemical formula is C23H24N2O3C_{23}H_{24}N_2O_3, and it has a molecular weight of 372.45 g/mol. The presence of the oxazolidinone ring is noteworthy as it is often associated with various pharmacological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other acetamide derivatives. For instance, it has been suggested that compounds with an acetamide backbone can act as inhibitors of cyclooxygenases (COX), which are critical in the biosynthesis of prostaglandins involved in inflammation and pain .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of oxazolidinones exhibit antimicrobial properties. The interaction with bacterial ribosomes suggests potential use as antibacterial agents.
  • Anticancer Potential : The compound's ability to modulate metabolic pathways in cancer cells has been explored. Similar compounds have shown promise in targeting glycolysis in aggressive cancers like glioblastoma multiforme (GBM), suggesting that this compound might also inhibit glycolytic enzymes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For example:

  • Analgesic Activity : In studies evaluating analgesic effects using animal models, compounds similar to this one showed effectiveness comparable to established analgesics like diclofenac. This suggests that the compound may have potential as a pain management agent .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of related compounds:

  • A study synthesized various derivatives of diphenylacetamides and assessed their inhibitory effects on COX enzymes. Results indicated that certain derivatives exhibited potent analgesic properties through enzyme inhibition mechanisms .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnalgesicCOX inhibition
AntimicrobialRibosomal interaction
AnticancerGlycolysis inhibition

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,2-diphenylacetamide?

Synthesis optimization requires precise control of reaction conditions and intermediates. For example:

  • Oxidation steps : Use hydrogen peroxide in acidic conditions to convert thioxo intermediates to dioxo groups, ensuring complete conversion without over-oxidation (monitored via TLC) .
  • Coupling reactions : Employ carbodiimide reagents (e.g., EDC) with catalytic DMAP to activate carboxylic acids for amide bond formation, minimizing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, while dichloromethane is optimal for acid chloride couplings .

Basic: How can researchers ensure purity during purification of this compound?

Post-synthetic purification involves:

  • Recrystallization : Use methanol/acetone (1:1) mixtures to isolate high-purity crystals, leveraging solubility differences .
  • Chromatography : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) resolves structurally similar byproducts .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR integration .

Basic: What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Identify substituent environments (e.g., phenyl protons at δ 7.2–7.5 ppm; oxazolidinone carbonyls at ~170 ppm) .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for amides and oxazolidinones) and hydrogen bonding .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How do structural modifications influence the compound’s biological activity in SAR studies?

  • Oxazolidinone ring : Substitution at the 3-position (e.g., halogenation) enhances anticonvulsant activity by improving blood-brain barrier penetration .
  • Phenyl groups : Electron-withdrawing groups (e.g., nitro) on the diphenylacetamide moiety increase binding affinity to GABA receptors but may reduce solubility .
  • Stereochemistry : The (R)-configuration at the phenylethyl sidechain improves target selectivity, as shown in comparative docking studies .

Advanced: How should researchers address contradictions in pharmacological data across studies?

  • Assay variability : Standardize in vitro models (e.g., SH-SY5Y cells for neuroactivity) to reduce inter-lab discrepancies .
  • Metabolic stability : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic artifacts .
  • Dose-response curves : Replicate studies with ≥3 independent trials and apply ANOVA to confirm statistical significance .

Advanced: What conformational insights can crystallography provide for target binding?

Single-crystal X-ray diffraction reveals:

  • Torsional angles : The oxazolidinone ring adopts a puckered conformation, facilitating hydrophobic interactions with enzyme active sites .
  • Hydrogen bonding : N–H···O bonds between the acetamide carbonyl and thiazole/thienopyrimidine residues stabilize ligand-receptor complexes .
  • Packing motifs : Inversion dimers (R₂²(8) motifs) observed in crystal lattices suggest self-association tendencies that may influence solubility .

Advanced: What computational methods predict the compound’s ADME properties?

  • Lipophilicity : Calculate logP values (e.g., using Molinspiration) to assess membrane permeability; optimal range: 2–3 .
  • Metabolic sites : Identify vulnerable positions (e.g., oxazolidinone carbonyl) via CYP450 isoform docking (AutoDock Vina) .
  • Toxicity screening : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

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